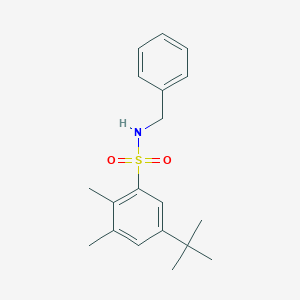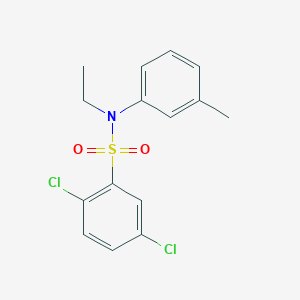![molecular formula C25H25NO6S B281224 Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281224.png)
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as BMF, is a synthetic compound that has attracted significant interest in the scientific community due to its potential applications in drug discovery. BMF is a naphthofuran derivative that possesses a unique chemical structure, which makes it a promising candidate for developing novel drugs for various diseases.
Mecanismo De Acción
The exact mechanism of action of Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of diabetes. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has also been shown to activate the AMP-activated protein kinase (AMPK), which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate inhibits the proliferation of cancer cells and induces apoptosis. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to improve glucose tolerance and insulin sensitivity, suggesting its potential as a therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is its unique chemical structure, which makes it a promising candidate for developing novel drugs. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for drug discovery. However, the synthesis of Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is relatively complex, and the compound is not widely available, which may limit its use in lab experiments.
Direcciones Futuras
There are several potential future directions for research on Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. One area of interest is the development of Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate-based drugs for the treatment of neurodegenerative diseases. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's, suggesting its potential as a therapeutic agent for these diseases. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. Further studies are needed to elucidate the exact mechanism of action of Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate and to identify its molecular targets.
Métodos De Síntesis
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-methylnaphtho[1,2-b]furan-3-carboxylic acid with butylamine and 4-methoxybenzenesulfonyl chloride. The resulting product is purified using column chromatography, and the final compound is obtained in a moderate yield.
Aplicaciones Científicas De Investigación
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C25H25NO6S |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
butyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H25NO6S/c1-4-5-14-31-25(27)23-16(2)32-24-20-9-7-6-8-19(20)22(15-21(23)24)26-33(28,29)18-12-10-17(30-3)11-13-18/h6-13,15,26H,4-5,14H2,1-3H3 |
Clave InChI |
BJRASHYDBUJJJI-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC)C |
SMILES canónico |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)

![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)

![N-(cyclohexylcarbonyl)-4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281161.png)
![N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281163.png)
![2-Methoxyethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281164.png)
